molecular formula C17H12N4O4 B5841030 2-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione

2-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione

Cat. No.: B5841030
M. Wt: 336.30 g/mol
InChI Key: WPQZBOTUUBNWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with two methyl groups and a nitrobenzoisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,5-dimethylpyrazole with a suitable benzoisoquinoline derivative under acidic or basic conditions. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: Similar pyrazole structure but lacks the benzoisoquinoline moiety.

    3,5-Dimethyl-4-nitropyrazole: Contains a nitro group but differs in the overall structure.

    N-(3,5-Dinitro-1H-pyrazol-4-yl)benzoisoquinoline: Similar structure but with additional nitro groups.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione is unique due to its combination of a pyrazole ring with a benzoisoquinoline moiety and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c1-8-15(9(2)19-18-8)20-16(22)12-5-3-4-10-6-11(21(24)25)7-13(14(10)12)17(20)23/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQZBOTUUBNWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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